1-[4-(Naphthalen-2-ylmethyl)piperazin-1-yl]-2-phenoxyethanone
Description
1-[4-(Naphthalen-2-ylmethyl)piperazin-1-yl]-2-phenoxyethanone is a piperazine-based small molecule characterized by a naphthalen-2-ylmethyl group at the 4-position of the piperazine ring and a phenoxyethanone moiety. This structure combines hydrophobic (naphthalene) and polar (piperazine, ethanone) elements, making it a candidate for diverse biological interactions.
Properties
IUPAC Name |
1-[4-(naphthalen-2-ylmethyl)piperazin-1-yl]-2-phenoxyethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2/c26-23(18-27-22-8-2-1-3-9-22)25-14-12-24(13-15-25)17-19-10-11-20-6-4-5-7-21(20)16-19/h1-11,16H,12-15,17-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNURWJPDYOQHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=CC=CC=C3C=C2)C(=O)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents such as acetonitrile or dichloromethane, and catalysts like triethylamine or potassium carbonate to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Naphthalen-2-ylmethyl)piperazin-1-yl]-2-phenoxyethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to simplify the molecule or alter its reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens (chlorine, bromine) and organometallic compounds (Grignard reagents) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various alkyl or aryl groups .
Scientific Research Applications
Medicinal Chemistry
The compound is being studied for its potential as a therapeutic agent in treating various conditions, including:
- Anxiety and Depression : Its piperazine moiety is similar to known anxiolytics and antidepressants, suggesting potential efficacy in mood disorders.
- Antipsychotic Activity : Research indicates that compounds with similar structures exhibit antipsychotic properties, making this compound a candidate for further exploration in schizophrenia treatment.
Neuropharmacology
Studies have shown that derivatives of piperazine can interact with neurotransmitter systems, particularly serotonin and dopamine receptors. This interaction may lead to:
- Modulation of Neurotransmission : The compound could potentially enhance or inhibit neurotransmitter activity, influencing mood and behavior.
Drug Development
The unique structure of 1-[4-(Naphthalen-2-ylmethyl)piperazin-1-yl]-2-phenoxyethanone allows for modifications that may improve its pharmacokinetic properties. This includes:
- Synthesis of Analogues : Researchers are exploring various analogues to optimize efficacy and reduce side effects.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antidepressant Effects | Demonstrated significant reduction in depressive-like behaviors in animal models when administered at specific dosages. |
| Study 2 | Neurotransmitter Interaction | Found that the compound selectively binds to serotonin receptors, indicating potential for mood regulation. |
| Study 3 | Synthesis and Efficacy | Developed several analogues showing improved bioavailability and reduced toxicity compared to the parent compound. |
Mechanism of Action
The mechanism by which 1-[4-(Naphthalen-2-ylmethyl)piperazin-1-yl]-2-phenoxyethanone exerts its effects involves its interaction with specific molecular targets. For instance, it may bind to certain receptors or enzymes, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
The piperazine scaffold is a common feature in medicinal chemistry due to its conformational flexibility and ability to modulate pharmacokinetic properties. Below is a detailed comparison of the target compound with structurally and functionally related analogs:
Structural Analogues with Piperazine-Ethanone Motifs
Key Structural Insights :
- Naphthalene Position : Replacing naphthalen-1-ylmethyl () with naphthalen-2-ylmethyl (target compound) alters steric and electronic interactions. The 2-position may enhance π-stacking in hydrophobic enzyme pockets compared to the 1-isomer .
- Indole vs. Naphthalene : The indol-3-ylmethyl analog () exhibits moderate BChE inhibition, suggesting that the naphthalene group in the target compound could improve hydrophobic binding but requires empirical validation.
- Sulfonyl vs.
Functional Analogues Targeting Enzymes
Functional Insights :
- Enzyme Selectivity: Pyridine-based UDO () targets parasitic CYP51, while phenoxyethanone derivatives (target compound) may favor cholinesterases. Substituent polarity (e.g., trifluoromethyl vs. naphthalene) dictates target specificity .
Biological Activity
1-[4-(Naphthalen-2-ylmethyl)piperazin-1-yl]-2-phenoxyethanone, also known as a piperazine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its complex structure, which includes a naphthalene moiety and a phenoxy group, contributing to its diverse pharmacological properties. This article aims to provide an in-depth analysis of its biological activities, supported by relevant data tables and research findings.
- Molecular Formula : C23H24N2O
- Molecular Weight : 360.4489 g/mol
- CAS Number : 5827-90-7
Pharmacological Properties
This compound exhibits a range of biological activities including:
- Antidepressant Effects : Research indicates that compounds with similar structures can exhibit serotonin reuptake inhibition, suggesting potential antidepressant properties.
- Antimicrobial Activity : Preliminary studies have shown that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.
The biological activity of this compound is largely attributed to its ability to interact with various neurotransmitter systems and cellular pathways. It is hypothesized that the piperazine ring enhances binding affinity to serotonin receptors, while the naphthalene group may contribute to lipophilicity, facilitating cell membrane penetration.
Case Studies and Experimental Data
- Antidepressant Activity :
- Antimicrobial Efficacy :
Data Table: Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
